molecular formula C25H25N3O4S B2384276 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol CAS No. 1224003-75-1

2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2384276
CAS No.: 1224003-75-1
M. Wt: 463.55
InChI Key: VUUVNKRWEIHGDC-UHFFFAOYSA-N
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Description

2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol is a complex organic compound that features a combination of oxazole, pyrimidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the isopropoxyphenyl group: This step may involve a nucleophilic substitution reaction.

    Formation of the pyrimidine ring: This can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.

    Thioether formation: The thioether linkage can be introduced via a nucleophilic substitution reaction using a thiol and an appropriate leaving group.

    Methoxyphenyl attachment: This step may involve a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxazole or pyrimidine rings, potentially leading to ring-opened products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxazole or pyrimidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Probes: The compound could be used as a probe to study biological processes due to its unique structure.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol
  • 2-(((2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol

Uniqueness

The unique combination of functional groups in 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15(2)31-19-10-8-17(9-11-19)24-26-22(16(3)32-24)14-33-25-27-21(13-23(29)28-25)18-6-5-7-20(12-18)30-4/h5-13,15H,14H2,1-4H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUVNKRWEIHGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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